molecular formula C7H7N3O B1649359 4-(Azidomethyl)phenol CAS No. 55116-31-9

4-(Azidomethyl)phenol

Cat. No.: B1649359
CAS No.: 55116-31-9
M. Wt: 149.15 g/mol
InChI Key: FHYZDEQNOHSNOB-UHFFFAOYSA-N
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Description

4-(Azidomethyl)phenol is an organic compound with the molecular formula C(_7)H(_7)N(_3)O It is characterized by the presence of an azidomethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Azidomethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(aminomethyl)phenol. This intermediate is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is subsequently reacted with sodium azide to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the azidomethyl group under mild conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Aminomethylphenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(Azidomethyl)phenol exerts its effects is largely dependent on its chemical reactivity. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and material science. The phenolic group can interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.

Comparison with Similar Compounds

    4-(Bromomethyl)phenol: Similar structure but with a bromomethyl group instead of an azidomethyl group.

    4-(Hydroxymethyl)phenol: Contains a hydroxymethyl group, offering different reactivity.

    4-(Aminomethyl)phenol: Features an aminomethyl group, which can be a precursor in the synthesis of 4-(azidomethyl)phenol.

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and in bioconjugation techniques.

Properties

IUPAC Name

4-(azidomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYZDEQNOHSNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449521
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-31-9
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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